molecular formula C9H17ClFN B13340181 2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride

2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13340181
M. Wt: 193.69 g/mol
InChI Key: GIABVEVRWCUTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a spirocyclic ketone with a fluoromethylating agent in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.5]nonane hydrochloride: A similar compound without the fluoromethyl group.

    tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Another spirocyclic compound with different functional groups.

Uniqueness

2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17ClFN

Molecular Weight

193.69 g/mol

IUPAC Name

2-(fluoromethyl)-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C9H16FN.ClH/c10-7-8-5-9(6-8)1-3-11-4-2-9;/h8,11H,1-7H2;1H

InChI Key

GIABVEVRWCUTGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)CF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.